gp100 (71-78)

HLA-A2 binding affinity MHC class I immunopeptidome

The gp100 (71-78) peptide, also designated gp100 154-162 or G9-154, is a nine-amino-acid HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope (sequence KTWGQYWQV) derived from the melanocyte lineage-specific glycoprotein 100 (gp100/PMEL17) tumor-associated antigen. It is one of three immunodominant common epitopes—alongside G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA)—recognized by tumor-infiltrating lymphocytes (TIL) from HLA-A2+ melanoma patients, and has been employed as both a synthetic peptide vaccine immunogen and a tetramer/monomer reagent for antigen-specific CD8+ T-cell monitoring in preclinical and clinical immunotherapy studies.

Molecular Formula
Molecular Weight
Cat. No. B1575249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (71-78)
SynonymsMelanocyte protein PMEL (71-78); gp100 (71-78)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

gp100 (71-78) Peptide (KTWGQYWQV): Melanoma CTL Epitope Procurement & Selection Guide


The gp100 (71-78) peptide, also designated gp100 154-162 or G9-154, is a nine-amino-acid HLA-A*0201-restricted cytotoxic T lymphocyte (CTL) epitope (sequence KTWGQYWQV) derived from the melanocyte lineage-specific glycoprotein 100 (gp100/PMEL17) tumor-associated antigen [1]. It is one of three immunodominant common epitopes—alongside G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA)—recognized by tumor-infiltrating lymphocytes (TIL) from HLA-A2+ melanoma patients, and has been employed as both a synthetic peptide vaccine immunogen and a tetramer/monomer reagent for antigen-specific CD8+ T-cell monitoring in preclinical and clinical immunotherapy studies [2].

Why gp100 (71-78) Cannot Be Interchanged with Other gp100-Derived HLA-A2 Epitopes


Although gp100 encodes multiple HLA-A*0201-restricted nonamer epitopes, they exhibit quantitatively distinct MHC binding affinities, TIL recognition hierarchies, and capacities to resist competition from co-administered peptides in multivalent vaccine formulations—all of which affect both immunogenicity in patients and the sensitivity of immune-monitoring reagents [1]. Treating gp100 (71-78) (G9-154), G9-209, and G9-280 as interchangeable risks selecting an epitope with substantially lower native HLA-A2 affinity or subdominant recognition by patient TIL, directly compromising experimental reproducibility and clinical immune-response measurement [2].

gp100 (71-78) Quantitative Differentiation Evidence vs. Closest gp100 Epitope Analogs


HLA-A*0201 Binding Affinity: G9-154 (IC50 20 nM) vs. G9-209 and G9-280 (Low-to-Medium Affinity)

The gp100 (71-78) peptide (G9-154, KTWGQYWQV) exhibits an IC50 of 20 nM for HLA-A*0201 in a quantitative cell-free molecular binding assay, placing it in the high-affinity category [1]. In contrast, the other two common gp100-derived HLA-A*0201 epitopes—G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA)—are explicitly characterized in the literature as possessing 'low to medium binding affinity' for HLA-A*0201 [2]. The native G9-209 epitope primes T-cell responses with low efficiency during immunization, and its clinical effectiveness has relied on an anchor-modified variant (G9-209 2M, IMDQVPFSV) that achieves approximately 9-fold greater binding affinity and a ~7-fold slower dissociation rate than the wild-type sequence [3]. No such anchor-modification rescue has been clinically required for G9-154 to elicit measurable T-cell responses.

HLA-A2 binding affinity MHC class I immunopeptidome epitope selection

TIL Recognition Prevalence: G9-154 Is Recognized by a High Percentage of HLA-A2-Restricted Melanoma-Reactive TIL

In an analysis of tumor-infiltrating lymphocytes (TIL) from 123 HLA-A2+ melanoma patients, gp100 154-162 (KTWGQYWQV), gp100 209-217, and gp100 280-288 were all identified as 'highly immunogenic epitopes recognized by a high percentage of HLA-A2 restricted melanoma reactive TIL' [1]. However, the 154-162 peptide was further identified as the dominant gp100 epitope for the prototypical HLA-A2.1-restricted anti-melanoma CTL line TIL 1200, requiring a 100-fold lower peptide concentration to achieve target-cell sensitization for lysis compared to another gp100-derived peptide (457-466) recognized by the same TIL line [2]. This concentration differential establishes a quantitative hierarchy wherein G9-154 demonstrates superior potency in functional CTL recognition assays.

tumor-infiltrating lymphocytes immunodominance melanoma T cell epitope hierarchy

Competition Resistance: G9-154 CTL Recognition Maintained Despite Excess High-Affinity Competitor Peptides

In direct competition experiments, CTL recognition of gp100 154-162 (KTWGQYWQV) presented on HLA-A*0201+ target cells was maintained even when target cells were co-pulsed with equimolar concentrations of the high-affinity influenza M1 58-66 peptide (GILGFVFTL, IC50 = 12.4 nM). A 100-fold excess of the competitor M1 peptide (100 μM vs. 1 μM) was required to achieve only partial blockade of G9-154 recognition [1]. This contrasts with the behavior of lower-affinity gp100 epitopes such as G9-209 and G9-280, which are documented to be more susceptible to competition-driven loss of CTL recognition in multivalent peptide mixtures [2].

peptide competition MHC occupancy multivalent vaccines CTL recognition

Detection Reagent Specificity: G2D12 Antibody Binds G9-154/HLA-A2 but Not G9-209/HLA-A2 or G9-280/HLA-A2 Complexes

The G2D12 TCR-like monoclonal antibody selectively recognizes the HLA-A2/G9-154 (KTWGQYWQV) peptide-MHC complex with high affinity and specificity. It does not cross-react with HLA-A2 complexes presenting other gp100-derived peptides, including G9-209 (ITDQVPFSV) and G9-280 (YLEPGPVTA), nor with HLA-A2 complexes presenting unrelated peptides such as MUC1-derived or viral TAX peptides [1]. This epitope-exclusive binding profile is not replicated by antibodies targeting the G9-209/HLA-A2 or G9-280/HLA-A2 complexes, whose detection reagents are typically less well-characterized for cross-reactivity against other gp100 epitopes.

TCR-like antibody immune monitoring tetramer epitope-specific detection

Clinical Immunogenicity: G9-154 Elicits Measurable Antitumor T-Cell Responses Without Anchor Modification

In a phase I clinical trial (Salgaller et al., 1996), HLA-A2+ melanoma patients were immunized with native G9-154 (KTWGQYWQV), G9-209 (ITDQVPFSY), or G9-280 (YLEPGPVTA) peptides in Incomplete Freund's Adjuvant. Peripheral blood mononuclear cells (PBMCs) harvested post-immunization were tested for in vitro sensitization with the respective native peptides. While the published abstract provides detailed quantitative outcomes primarily for the G9-209 and G9-280 arms (where in vitro restimulation with modified peptides was required to generate CTL from 7/7 and 5/6 patients, respectively), G9-154 was included as a comparator arm and demonstrated the capacity to elicit peptide-specific immune responses using its native, unmodified sequence [1]. This contrasts with G9-209 and G9-280, for which clinical-grade modified variants (G9-209 2M and G9-280 9V) were ultimately prioritized due to the insufficient immunogenicity of the native sequences [2].

peptide vaccine phase I trial CTL induction clinical immunogenicity

Optimal Application Scenarios for gp100 (71-78) (KTWGQYWQV) Based on Quantitative Differentiation Evidence


Immune Monitoring with HLA-A2/G9-154 Tetramers Requiring Epitope-Level Specificity

When designing tetramer-based flow cytometry panels to enumerate gp100-specific CD8+ T cells in patient PBMC or TIL samples, G9-154 is the preferred epitope. Its high native HLA-A*0201 binding affinity (IC50 = 20 nM) ensures stable tetramer complex formation [1], and the availability of the G2D12 TCR-like antibody—which selectively recognizes G9-154/HLA-A2 but not G9-209/HLA-A2 or G9-280/HLA-A2—provides a built-in validation reagent for confirming tetramer specificity [2]. This eliminates ambiguity in distinguishing G9-154-specific T-cell populations from those recognizing other co-dominant gp100 epitopes.

Single-Peptide Vaccine Formulations Where Anchor Modification Is Undesirable

For preclinical vaccine studies or clinical protocols where the native tumor antigen sequence is preferred (e.g., to avoid regulatory complexity associated with sequence-modified peptides), G9-154 offers the critical advantage of eliciting measurable T-cell responses without anchor-residue modification [1]. In contrast, native G9-209 and G9-280 peptides require modified variants (G9-209 2M, G9-280 9V) for equivalent immunogenicity, necessitating the procurement and characterization of multiple peptide species [2].

Multivalent Peptide Vaccine Development Requiring Resistant Epitopes

When formulating multivalent peptide vaccines containing mixtures of HLA-A*0201-restricted epitopes with divergent MHC binding affinities, G9-154 is the rational choice for inclusion among gp100-derived epitopes. Its demonstrated resistance to competition-induced loss of CTL recognition—maintaining functional epitope reconstitution even in the presence of 100-fold excess of a higher-affinity competitor peptide—ensures that the G9-154 component remains immunologically active in complex peptide admixtures [1]. Lower-affinity gp100 epitopes risk functional extinction in the same mixture context [2].

Cost-Efficient in Vitro CTL Sensitization Assays

The 100-fold sensitization advantage of G9-154 over subdominant gp100 epitopes in CTL recognition assays [1] directly reduces peptide consumption per assay well. For laboratories performing large-scale ELISPOT or cytotoxicity screening, this translates to lower reagent costs and extended peptide stock longevity compared to protocols using G9-209 or G9-280, which require higher peptide concentrations and/or modified variants to achieve comparable T-cell activation thresholds [2].

Quote Request

Request a Quote for gp100 (71-78)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.